2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide
Description
This compound belongs to the 1,2,4-triazine derivatives, characterized by a triazinone core (4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl) with a sulfanyl (-S-) bridge connecting to an N-phenylacetamide moiety. The 4-ethoxyphenylmethyl group at position 6 of the triazine ring introduces steric bulk and lipophilicity, which may influence solubility and receptor binding. Such derivatives are often synthesized via nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., , Scheme 1).
Properties
IUPAC Name |
2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-2-28-16-10-8-14(9-11-16)12-17-19(27)25(21)20(24-23-17)29-13-18(26)22-15-6-4-3-5-7-15/h3-11H,2,12-13,21H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXVQFXOSLYXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple stepsSpecific reagents and catalysts, such as sodium borohydride (NaBH4) for reduction reactions, are often used to facilitate these steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituent variations and their impact on physicochemical properties:
Table 1: Structural and Physicochemical Comparison of Triazine-Sulfanyl-Acetamide Derivatives
Key Observations:
Triazine Ring Modifications: Alkyl/Aryl Groups: The target compound’s 4-ethoxyphenylmethyl group enhances lipophilicity compared to simpler alkyl groups (e.g., methyl in ZINC3311913). Bulky aryl substituents (e.g., phenyl in compound 18) may hinder crystallization, as reflected in higher melting points (273°C vs. 207°C for smaller substituents). Heterocyclic Hybrids: Compounds like 15 and 18 incorporate 1,2,4-triazole rings instead of triazinones, which may alter electronic properties and bioactivity.
Phenyl Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Nitro (compound 18) and chloro/fluoro (compound from ) substituents increase polarity and melting points due to stronger intermolecular interactions.
- Electron-Donating Groups (EDGs) : Ethoxy (target compound) and isopropyl (ZINC3311913) groups improve lipophilicity but may reduce aqueous solubility.
Synthetic Yields :
- Yields for triazole analogs (45–57%) suggest moderate efficiency, likely influenced by steric hindrance during coupling steps. The target compound’s synthesis may face similar challenges due to its bulky 4-ethoxyphenylmethyl group.
Research Findings and Implications
- Synthesis : Analogous compounds () are synthesized via multi-step routes involving thiolation, nucleophilic substitution, and amide coupling. The target compound likely follows a similar pathway.
- Characterization: Infrared (IR) and NMR spectroscopy are standard for confirming sulfanyl, carbonyl, and aromatic moieties in related derivatives.
- Biological Potential: While explicit data are lacking, the presence of sulfanyl-acetamide and triazine motifs in antimicrobial agents (e.g., ) underscores the need for targeted bioassays.
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